molecular formula C26H22N2O2S B2674335 (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate CAS No. 2119580-98-0

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate

Cat. No.: B2674335
CAS No.: 2119580-98-0
M. Wt: 426.53
InChI Key: SRNFWNDMDSMWAZ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C26H22N2O2S and a molecular weight of 426.53 . It is also known by other synonyms such as "1H-Indole-1-carboxylic acid, 3-(2-naphtho[1,2-d]thiazol-2-ylethenyl)-, 1,1-dimethylethyl ester" .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C26H22N2O2S and a molecular weight of 426.53 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis Techniques

Research in the field has demonstrated various methods for synthesizing complex organic compounds, including those with structures similar to "(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate." For instance, a study by Yavari et al. (2003) detailed a simple and efficient approach for synthesizing highly functionalized fused benzochromenes, which could be relevant for synthesizing structurally related compounds (Yavari, Anary‐Abbasinejad, Alizadeh, & Hossaini, 2003). Similarly, Li et al. (2013) described a combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions, showcasing the versatility of synthetic methods for complex organic molecules (Li, Mu, Li, Liu, & Wang, 2013).

Organic Electronics and Fluorescent Materials

Several studies have focused on the development of organic materials for electronic and fluorescent applications. For example, research by Wang et al. (2014) on the synthesis of a red aggregation-emission-enhancement guest fluorophore and a green host compound, both based on the naphthalimide skeleton, highlights the potential of similar compounds in the fabrication of organic light-emitting diodes (OLEDs) (Wang, Zhou, Wang, Zheng, Lu, Zhang, Chen, Huang, Pu, & Yu, 2014). Another study by Rybakiewicz et al. (2020) synthesized donor-acceptor-donor organic luminophores, further emphasizing the importance of such compounds in the development of photoluminescent materials for OLED applications (Rybakiewicz, Ganczarczyk, Wiosna-Salyga, Bobowska, Banasiewicz, Charyton, Skorka, Zagorska, & Pron, 2020).

Properties

IUPAC Name

tert-butyl 3-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-26(2,3)30-25(29)28-16-18(19-9-6-7-11-21(19)28)13-15-23-27-24-20-10-5-4-8-17(20)12-14-22(24)31-23/h4-16H,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNFWNDMDSMWAZ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.